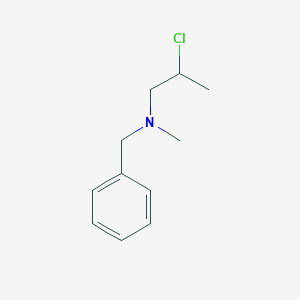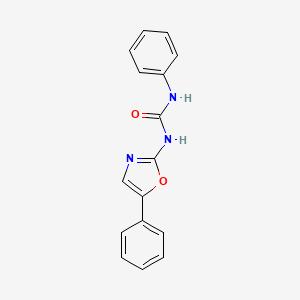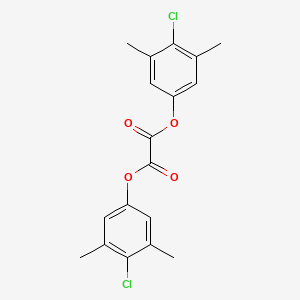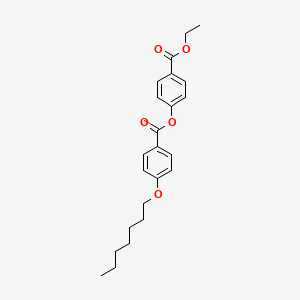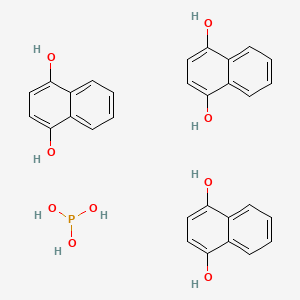
Naphthalene-1,4-diol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,4-diol;phosphorous acid can be achieved through various synthetic routes. One common method involves the reaction of naphthalene-1,4-diol with phosphorous acid under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or water, and may involve heating to facilitate the reaction. The reaction conditions, including temperature and reaction time, can be optimized to achieve the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques can enhance the efficiency and scalability of the production process. The industrial production methods aim to achieve high yields, consistent quality, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,4-diol;phosphorous acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of the hydroxyl groups and the phosphorous acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize this compound. The reaction conditions may include acidic or basic environments to facilitate the oxidation process.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound. The reaction conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Substitution reactions can occur at the hydroxyl groups or the aromatic ring. Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions. The reaction conditions may vary depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield naphthoquinones, while reduction may produce naphthalene derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted naphthalene compounds.
Scientific Research Applications
Naphthalene-1,4-diol;phosphorous acid has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development. It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and coatings. Its properties make it suitable for various industrial applications, including as a stabilizer and additive.
Mechanism of Action
The mechanism of action of naphthalene-1,4-diol;phosphorous acid involves its interaction with molecular targets and pathways. The hydroxyl groups and phosphorous acid moiety play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets involved depend on the context of its application, such as antimicrobial activity or antioxidant effects.
Comparison with Similar Compounds
Naphthalene-1,4-diol;phosphorous acid can be compared with other similar compounds to highlight its uniqueness:
Naphthalene-1,4-diol:
Phosphorous Acid: Phosphorous acid alone lacks the aromatic structure of this compound, limiting its applications in organic synthesis and biological research.
Naphthoquinones: These compounds, derived from the oxidation of naphthalene-1,4-diol, exhibit different chemical and biological properties compared to this compound.
Properties
CAS No. |
90311-42-5 |
|---|---|
Molecular Formula |
C30H27O9P |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
naphthalene-1,4-diol;phosphorous acid |
InChI |
InChI=1S/3C10H8O2.H3O3P/c3*11-9-5-6-10(12)8-4-2-1-3-7(8)9;1-4(2)3/h3*1-6,11-12H;1-3H |
InChI Key |
DQSLEGXOXHRHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O.C1=CC=C2C(=C1)C(=CC=C2O)O.C1=CC=C2C(=C1)C(=CC=C2O)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
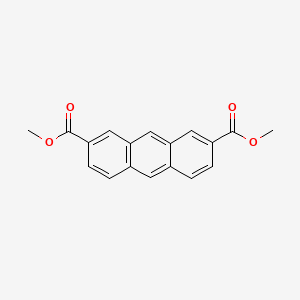
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
